molecular formula C9H14F3N3O B2782590 1-{1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-4-yl}methanamine CAS No. 1883717-85-8

1-{1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-4-yl}methanamine

Cat. No.: B2782590
CAS No.: 1883717-85-8
M. Wt: 237.226
InChI Key: JFGCALXXKWCMRF-UHFFFAOYSA-N
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Description

1-{1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-4-yl}methanamine: is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoropropoxymethyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-4-yl}methanamine typically involves the reaction of 1-methyl-3,5-diaminopyrazole with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoropropoxymethyl group, where nucleophiles such as amines or thiols can replace the trifluoropropoxy group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Mechanism of Action

The mechanism of action of 1-{1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-4-yl}methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoropropoxymethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid
  • 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid

Comparison: Compared to similar compounds, 1-{1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-4-yl}methanamine exhibits unique properties due to the presence of the trifluoropropoxymethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

[1-methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3O/c1-15-8(7(4-13)5-14-15)6-16-3-2-9(10,11)12/h5H,2-4,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGCALXXKWCMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)COCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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